Lafutidinsulfon

Übersicht

Beschreibung

Lafutidine Sulfone is a derivative of Lafutidine, a second-generation histamine H2 receptor antagonist. Lafutidine is primarily used to treat gastrointestinal disorders such as gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease. Lafutidine Sulfone retains the core structure of Lafutidine but includes a sulfone group, which can potentially alter its pharmacological properties and applications.

Wissenschaftliche Forschungsanwendungen

Gastrointestinal Applications

1. Antisecretory Activity:

Lafutidine exhibits significant antisecretory effects, which are crucial for managing conditions like gastroesophageal reflux disease (GERD). Studies have shown that lafutidine can elevate intragastric pH more effectively than traditional proton pump inhibitors (PPIs) like lansoprazole. In a clinical trial comparing a single oral dose of 10 mg lafutidine with 30 mg lansoprazole, lafutidine demonstrated a more rapid onset of action and stronger inhibition of gastric acid secretion within the first six hours post-administration . This rapid action is particularly beneficial for patients requiring immediate relief from acid-related symptoms.

2. Gastroprotective Effects:

Research indicates that lafutidine not only inhibits acid secretion but also enhances mucosal protection. It increases plasma concentrations of calcitonin gene-related peptide (CGRP) and somatostatin, which are known to inhibit postprandial acid secretion and promote mucosal blood flow . This dual action makes lafutidine a valuable therapeutic option for patients with peptic ulcers or those at risk of ulceration due to NSAID use.

3. Efficacy in Endoscopic Healing:

In randomized controlled trials, lafutidine has been shown to achieve an endoscopic healing rate of 71% in patients with erosive esophagitis, outperforming both famotidine and placebo . This highlights its effectiveness as a treatment option for erosive esophagitis, particularly in populations where traditional therapies may be less effective.

Oncological Applications

1. Adjuvant Therapy in Cancer Treatment:

Lafutidine has been evaluated as an adjuvant therapy in patients undergoing treatment for head and neck squamous cell carcinoma (HNSCC). A study involving 63 patients indicated that those receiving lafutidine alongside S-1 (an oral fluorouracil) had a significantly higher completion rate of therapy (94.4% vs. 24.6% in the control group) and improved overall survival rates . The reduction in gastrointestinal disturbances associated with S-1 therapy was attributed to the concomitant use of lafutidine.

Summary of Applications

| Application Area | Key Findings |

|---|---|

| Gastrointestinal Disorders | - Stronger antisecretory effect compared to PPIs. - Rapid onset of action beneficial for GERD. - Enhances mucosal protection via increased CGRP and somatostatin levels. |

| Oncology | - Improves completion rates and survival in HNSCC patients undergoing S-1 therapy. - Reduces gastrointestinal side effects associated with chemotherapy. |

Wirkmechanismus

Target of Action

Lafutidine Sulfone primarily targets the histamine H2 receptors . These receptors play a crucial role in the secretion of gastric acid in the stomach, which is a key process in digestion .

Mode of Action

Lafutidine Sulfone, like other H2 receptor antagonists, acts by preventing the secretion of gastric acid . It also activates the calcitonin gene-related peptide , leading to the stimulation of nitric oxide (NO) and regulation of gastric mucosal blood flow . This results in increased somatostatin levels, which further results in less gastric acid secretion . Additionally, Lafutidine Sulfone causes the stomach lining to generate more mucin, inhibits neutrophil activation thus preventing injury from inflammation, and blocks the attachment of Helicobacter pylori to gastric cells .

Biochemical Pathways

The action of Lafutidine Sulfone affects several biochemical pathways. It stimulates the production of nitric oxide, which plays a role in regulating gastric mucosal blood flow . It also increases the levels of somatostatin, a hormone that inhibits gastric acid secretion . Furthermore, it influences the production of mucin, a key component of the protective mucus layer in the stomach .

Result of Action

The molecular and cellular effects of Lafutidine Sulfone’s action include the prevention of gastric acid secretion, stimulation of nitric oxide production, increase in somatostatin levels, enhancement of mucin production, inhibition of neutrophil activation, and prevention of Helicobacter pylori attachment to gastric cells . These actions contribute to its use in treating gastrointestinal disorders .

Action Environment

The action, efficacy, and stability of Lafutidine Sulfone can be influenced by environmental factors. This suggests that the timing of medication relative to meals could be an important factor in optimizing the therapeutic effect of Lafutidine Sulfone .

Biochemische Analyse

Biochemical Properties

Lafutidine Sulfone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with histamine H2 receptors, where it acts as an antagonist to prevent the secretion of gastric acid . Additionally, Lafutidine Sulfone inhibits the production of reactive oxygen species (ROS) and upregulates the expression of antioxidant enzymes . It also hinders the activation of nuclear factor kappa B (NF-κB), a transcription factor crucial for regulating inflammation and the immune response .

Cellular Effects

Lafutidine Sulfone affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Lafutidine Sulfone activates calcitonin gene-related peptide, resulting in the stimulation of nitric oxide (NO) and regulation of gastric mucosal blood flow . It also increases somatostatin levels, leading to reduced gastric acid secretion . Furthermore, Lafutidine Sulfone inhibits neutrophil activation, preventing injury from inflammation .

Molecular Mechanism

The molecular mechanism of Lafutidine Sulfone involves several binding interactions with biomolecules. As a histamine H2 receptor antagonist, it binds to these receptors to prevent gastric acid secretion . Additionally, Lafutidine Sulfone activates calcitonin gene-related peptide, which stimulates nitric oxide production and regulates gastric mucosal blood flow . It also increases somatostatin levels, leading to reduced gastric acid secretion . Furthermore, Lafutidine Sulfone inhibits neutrophil activation, preventing injury from inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lafutidine Sulfone change over time. Studies have shown that Lafutidine Sulfone is stable and does not degrade significantly over time . Long-term effects on cellular function have been observed, including sustained inhibition of gastric acid secretion and reduced inflammation . Additionally, Lafutidine Sulfone has been shown to maintain its antioxidant properties over extended periods .

Dosage Effects in Animal Models

The effects of Lafutidine Sulfone vary with different dosages in animal models. At lower doses, it effectively inhibits gastric acid secretion and reduces inflammation . At higher doses, toxic or adverse effects may be observed, including gastrointestinal discomfort and potential liver toxicity . Threshold effects have been noted, where the therapeutic benefits plateau beyond a certain dosage .

Metabolic Pathways

Lafutidine Sulfone is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism . Additionally, Lafutidine Sulfone affects metabolic flux by modulating the levels of various metabolites involved in gastric acid secretion and inflammation .

Transport and Distribution

Lafutidine Sulfone is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, Lafutidine Sulfone accumulates in specific tissues, including the gastric mucosa, where it exerts its therapeutic effects . Its localization and accumulation are influenced by factors such as tissue perfusion and binding affinity .

Subcellular Localization

The subcellular localization of Lafutidine Sulfone plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and the membranes of gastric cells . Targeting signals and post-translational modifications direct Lafutidine Sulfone to specific compartments or organelles, where it interacts with its target molecules . This localization is essential for its ability to inhibit gastric acid secretion and reduce inflammation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Lafutidine Sulfone typically involves the oxidation of Lafutidine. The process can be carried out using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions often include a solvent like acetonitrile and a controlled temperature to ensure the selective formation of the sulfone group.

Industrial Production Methods: In an industrial setting, the production of Lafutidine Sulfone may involve large-scale oxidation processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Lafutidine Sulfone can undergo several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation state compounds.

Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide or sulfoxide.

Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile, controlled temperature.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.

Substitution: Nucleophiles such as amines, alcohols, or thiols, solvents like dichloromethane, and catalysts like palladium.

Major Products:

Oxidation: Sulfoxides, higher oxidation state compounds.

Reduction: Sulfides, sulfoxides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Ranitidine: Another histamine H2 receptor antagonist used to treat similar gastrointestinal disorders.

Famotidine: A more potent H2 receptor antagonist with a longer duration of action.

Nizatidine: Similar in structure and function to Lafutidine but with different pharmacokinetic properties.

Uniqueness of Lafutidine Sulfone: Lafutidine Sulfone’s unique sulfone group may confer distinct pharmacological properties, such as altered metabolic stability and reactivity, compared to other H2 receptor antagonists. This uniqueness can potentially lead to different therapeutic applications and efficacy profiles.

Biologische Aktivität

Lafutidine Sulfone, a derivative of Lafutidine, is a second-generation histamine H2 receptor antagonist primarily used for treating gastrointestinal disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Lafutidine Sulfone

Lafutidine Sulfone retains the core structure of Lafutidine but features a sulfone group that may enhance its pharmacological properties. It is investigated for its effects on biological systems, particularly concerning histamine receptors and gastric acid secretion.

Target Receptors:

Lafutidine Sulfone primarily targets histamine H2 receptors , which are crucial in regulating gastric acid secretion.

Mode of Action:

- Gastric Acid Secretion: It prevents gastric acid secretion by blocking H2 receptors.

- Nitric Oxide Production: The compound stimulates the production of nitric oxide (NO), which is vital for regulating gastric mucosal blood flow.

- Mucosal Protection: It enhances mucin production and somatostatin levels, contributing to gastric mucosal protection and inhibiting Helicobacter pylori attachment to gastric cells.

Biochemical Pathways

Lafutidine Sulfone influences several biochemical pathways:

- Cell Signaling: It modulates cell signaling pathways and gene expression, impacting cellular metabolism.

- Inflammation Reduction: The compound exhibits anti-inflammatory properties by inhibiting neutrophil activation.

- Metabolism: Primarily metabolized in the liver through oxidation and conjugation reactions, it interacts with various enzymes and proteins.

Clinical Studies

-

Efficacy in Gastroesophageal Reflux Disease (GERD):

A randomized controlled trial compared Lafutidine with famotidine and placebo. Lafutidine demonstrated a healing rate of 71%, superior to famotidine (61.4%) and placebo (9.7%) in patients with endoscopic diagnoses of erosive esophagitis . -

pH Control:

In a study involving heartburn patients, Lafutidine significantly reduced the percentage of time that intraesophageal pH was < 4 (from 3.1% to 1.2%) after treatment, indicating improved acid control . -

Comparative Efficacy:

A multicenter study indicated that while Lafutidine provided symptom relief comparable to rabeprazole in uninvestigated dyspepsia, it was less effective than lansoprazole in reducing heartburn severity .

Case Study 1: Efficacy in Duodenal Ulcers

In a clinical trial involving patients diagnosed with duodenal ulcers, Lafutidine showed significant improvement in ulcer healing compared to placebo, demonstrating its effectiveness as an antisecretory agent .

Case Study 2: Long-term Use

A long-term follow-up study evaluated the effects of Lafutidine on patients with chronic GERD. Results indicated sustained efficacy over extended periods, although some patients experienced tachyphylaxis, limiting its long-term use .

Data Table: Summary of Key Research Findings

| Study Type | Comparison Group | Key Findings |

|---|---|---|

| Randomized Controlled Trial | Famotidine & Placebo | Healing rate: Lafutidine 71%, Famotidine 61.4% |

| pH Control Study | Baseline | pH < 4 reduced from 3.1% to 1.2% post-treatment |

| Multicenter Study | Rabeprazole | Similar symptom relief but inferior to Lansoprazole |

Eigenschaften

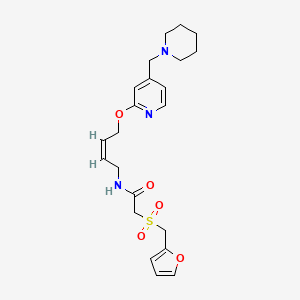

IUPAC Name |

2-(furan-2-ylmethylsulfonyl)-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S/c26-21(18-31(27,28)17-20-7-6-14-29-20)23-9-2-5-13-30-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYKZWIKCBSALL-DJWKRKHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC(=O)CS(=O)(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.